molecular formula C12H7ClN2O2S B1270204 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 120740-09-2

2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B1270204
CAS No.: 120740-09-2
M. Wt: 278.71 g/mol
InChI Key: KZDJNJBEHMLRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that features a thiazole ring and an isoindole dione structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both thiazole and isoindole moieties in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. For example, 2-chloroacetophenone can be reacted with thiourea in the presence of a base like sodium hydroxide to form 2-chloro-1,3-thiazole.

  • Attachment of the Thiazole to Isoindole Dione: : The thiazole derivative is then reacted with a phthalimide derivative to form the final compound. This step often involves a nucleophilic substitution reaction where the thiazole moiety is introduced to the isoindole dione structure.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, where sulfur can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindole dione structure, potentially converting them to alcohols.

    Substitution: The chlorine atom in the thiazole ring can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions to replace the chlorine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the isoindole dione.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The thiazole ring is known for its biological activity, and the isoindole dione moiety can interact with various biological targets. Studies have explored its use as an antimicrobial, antifungal, and anticancer agent.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for applications requiring stability and reactivity under specific conditions.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with biological macromolecules. The thiazole ring can bind to enzymes and receptors, potentially inhibiting their activity. The isoindole dione structure can interact with nucleic acids and proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1,3-thiazole: A simpler thiazole derivative with similar reactivity but lacking the isoindole dione structure.

    Phthalimide: Contains the isoindole dione moiety but lacks the thiazole ring.

    Thiazolidinediones: A class of compounds with a thiazole ring and a dione structure, used as antidiabetic agents.

Uniqueness

2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the thiazole and isoindole dione moieties in a single molecule This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler analogs

Properties

IUPAC Name

2-[(2-chloro-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O2S/c13-12-14-5-7(18-12)6-15-10(16)8-3-1-2-4-9(8)11(15)17/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDJNJBEHMLRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363228
Record name N-(2-chloro-5-thiazolylmethyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120740-09-2
Record name 2-[(2-Chloro-5-thiazolyl)methyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120740-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-chloro-5-thiazolylmethyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of potassium phthalimide (10.4 g) and dry DMF (100 ml) was dropwise added a solution of 2-chloro-5-(chloromethyl)thiazole (9.0 g) obtained in the same manner as in Example 2, in 10 ml of DMF in an oil bath at 20° C. over 15 min. After completion of the addition stirring was continued at 60° C. for 45 min. followed by separation of insoluble materials by filtration on celite. The filtrate was concentrated under reduced pressure. To the residue was added 100 ml of dichloromethane again followed by separation of insoluble materials by filtration and concentration of the filtrate. The residue was purified by column chromatography (eluted with dichloromethane-ethyl acetate 20:1) to give 12.0 g of N-(2-chloro-5-thiazolylmethyl)phthalimide, mp 108°-109° C.
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.